![molecular formula C24H25N3O3 B2982107 N-(3,4-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872854-76-7](/img/structure/B2982107.png)
N-(3,4-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
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Overview
Description
This compound is a complex organic molecule that contains functional groups common in many pharmaceuticals and biologically active compounds. These include the indole group, which is a motif present in many natural products and pharmaceuticals, and the acetamide group, which is found in various drugs .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .Scientific Research Applications
- Pinacol Boronic Esters : Pinacol boronic esters are valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation (removing the boron moiety) remains less explored. Recent research has reported catalytic protodeboronation of primary, secondary, and tertiary alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The protocol has been applied to methoxy-protected (−)-Δ8-THC and cholesterol, as well as in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
- Imidazole-Containing Compounds : Imidazole derivatives play a crucial role in medicinal chemistry. Researchers have synthesized compounds containing imidazole moieties and evaluated their antihypertensive potential. For instance, 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1,4-dihydropyridine-3-substituted carboxylic acid showed promising antihypertensive activity in rats .
- Indolizidine Alkaloids : The compound’s indole moiety makes it relevant for natural product synthesis. Researchers have employed protodeboronation in the formal total synthesis of δ-®-coniceine and indolizidine 209B, both of which belong to the indolizidine alkaloid family. These alkaloids exhibit diverse biological activities and are found in various plant species .
- Indian Medicinal Plants : Although not directly related to this compound, the IMPPAT database captures information on Indian medicinal plants, phytochemicals, and therapeutic uses. The current version (2.0) covers 4010 Indian medicinal plants and 17967 phytochemicals, providing valuable insights for drug discovery and traditional medicine .
Organic Synthesis and Catalysis
Medicinal Chemistry
Natural Product Synthesis
Phytochemistry and Therapeutics
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-16-9-10-18(13-17(16)2)25-24(30)23(29)20-14-27(21-8-4-3-7-19(20)21)15-22(28)26-11-5-6-12-26/h3-4,7-10,13-14H,5-6,11-12,15H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEGJCQOAZBPNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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